REACTION_CXSMILES
|
C(O[C:4](=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=1)C.[H-].[Na+].[CH3:16][C:17]#[N:18]>C1(C)C=CC=CC=1>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:4](=[O:13])[CH2:16][C:17]#[N:18])[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)OC)=O
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the product precipitated from the reaction mixture as Na salt
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
DISSOLUTION
|
Details
|
it was redissolved in water
|
Type
|
CUSTOM
|
Details
|
the solution acidified with 2N HCl solution to pH 3 when precipitation of title compound
|
Type
|
FILTRATION
|
Details
|
Filtration of the solid from the aqueous solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |